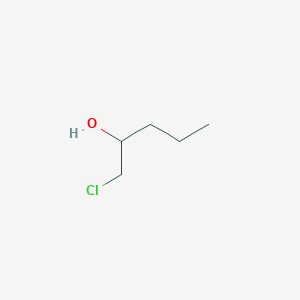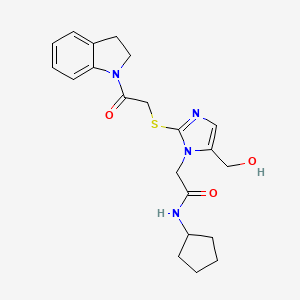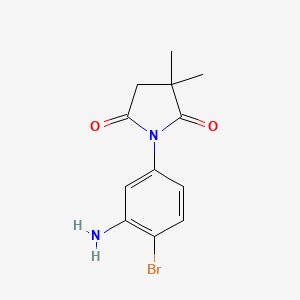![molecular formula C23H20BrFN2O2 B2885001 methyl [6-bromo-2-(2-fluorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate CAS No. 312527-82-5](/img/structure/B2885001.png)
methyl [6-bromo-2-(2-fluorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-bromo-2-fluorophenyl)acetate is a compound with the CAS Number: 193290-19-6 . It has a molecular weight of 247.06 . It’s a colorless to yellow liquid stored in a refrigerator .
Molecular Structure Analysis
The InChI code for Methyl 2-(4-bromo-2-fluorophenyl)acetate is 1S/C9H8BrFO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3 .Physical And Chemical Properties Analysis
Methyl 2-(4-bromo-2-fluorophenyl)acetate has a molecular weight of 247.06 . It’s a colorless to yellow liquid . It’s stored in a refrigerator .Scientific Research Applications
Synthesis and Characterization
Quinazolinone derivatives are synthesized through various chemical reactions, aiming to explore their pharmacological potential. For instance, the synthesis of substituted 6-bromoquinazolinones involves the preparation of ethyl (6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl) acetate from 6-bromo-2-phenyl-1,3,4-benzoxazinone and ethyl glycinate. These compounds are then reacted with primary amines or hydrazine hydrate to produce N-substituted acetamides and triazin-thiol derivatives, respectively (Ch. Rajveer et al., 2010). Such syntheses are characterized using analytical and spectral data, contributing to the understanding of their chemical properties and potential applications in scientific research.
Biological Evaluation and Applications
Quinazolinone derivatives have been evaluated for various biological activities, including their potential as anti-cancer agents. For example, a new derivative synthesized through the S-arylation method exhibited potent cytotoxic activity against human cancer cell lines, such as cervical, lung adenocarcinoma, and triple-negative breast cancer cells. This compound showed significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, highlighting its potential as an effective anti-cancer agent (Y. Riadi et al., 2021).
Antimicrobial Activity
Quinazolinone derivatives have also been investigated for their antimicrobial properties. Newer quinazolinones synthesized from reactions involving 2-alkyl-6-bromo-3,1-benzoxazine-4-one have been screened for antimicrobial activity, demonstrating their potential as antibacterial agents (J. A. Patel et al., 2006).
Safety and Hazards
properties
IUPAC Name |
methyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrFN2O2/c1-29-21(28)14-27-22(15-7-3-2-4-8-15)18-13-16(24)11-12-20(18)26-23(27)17-9-5-6-10-19(17)25/h2-13,22-23,26H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQRMWRIVMLJJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(C2=C(C=CC(=C2)Br)NC1C3=CC=CC=C3F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

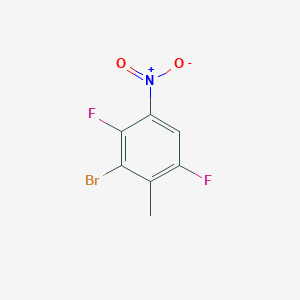
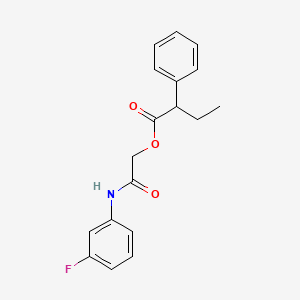
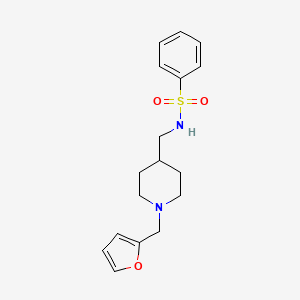
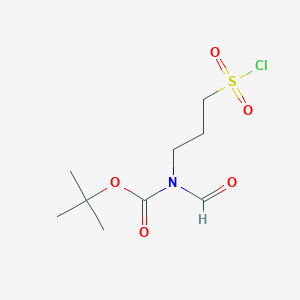
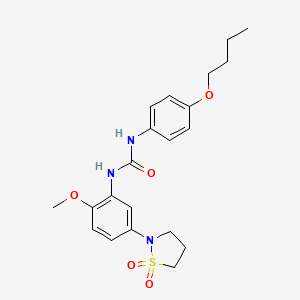
![3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2884928.png)

![N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2884931.png)
